Cas no 113003-49-9 (α-Chloro-9-anthraldoxime)

α-Chloro-9-anthraldoxime is a specialized organic compound primarily used in synthetic chemistry and research applications. Its structure, featuring an anthracene core with a chloro-substituted aldoxime functional group, makes it a valuable intermediate in the synthesis of heterocyclic compounds and coordination chemistry. The chloro group enhances reactivity, facilitating nucleophilic substitution reactions, while the aldoxime moiety offers chelating properties for metal complexation. This compound is particularly useful in the development of photophysical materials and as a precursor for bioactive molecules. Its stability under controlled conditions and well-defined reactivity profile make it a reliable choice for advanced chemical synthesis.
α-Chloro-9-anthraldoxime structure
α-Chloro-9-anthraldoxime structure
Product name:α-Chloro-9-anthraldoxime
CAS No:113003-49-9
MF:C15H10ClNO
Molecular Weight:255.6990
MDL:MFCD02179418
CID:130015
PubChem ID:5706358

α-Chloro-9-anthraldoxime 化学的及び物理的性質

名前と識別子

    • A-CHLORO-9-ANTHRALDOXIME
    • ALPHA-CHLORO-9-ANTHRALDOXIME
    • -Chloro-9-anthraldoxime
    • α-CHLORO-9-ANTHRALDOXIME
    • 9-anthracylhydroximoyl chloride
    • 9-Anthracenecarboximidoyl chloride, N-hydroxy-
    • n-hydroxyanthracene-9-carbimidoyl chloride
    • (E)-4-chloroanthracene-10-carbaldehyde oxime
    • AKOS015908862
    • SCHEMBL3791668
    • A inverted exclamation mark-Chloro-9-anthraldoxime
    • 113003-49-9
    • C58122
    • N-hydroxyanthracene-9-carboximidoyl chloride
    • (9Z)-N-hydroxyanthracene-9-carboximidoyl chloride
    • (E)-N-hydroxyanthracene-9-carbimidoyl chloride
    • n-hydroxyanthracene-9-carbimidoylchloride
    • α-Chloro-9-anthraldoxime
    • MDL: MFCD02179418
    • インチ: 1S/C15H10ClNO/c16-15(17-18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,18H
    • InChIKey: HNCKUONLZVGZKH-UHFFFAOYSA-N
    • SMILES: ClC(C1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C2C([H])=C([H])C([H])=C([H])C=12)=NO[H]

計算された属性

  • 精确分子量: 255.04500
  • 同位素质量: 255.0450916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 309
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.1
  • トポロジー分子極性表面積: 32.6

じっけんとくせい

  • PSA: 32.59000
  • LogP: 4.36760

α-Chloro-9-anthraldoxime Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
011635-5g
a-Chloro-9-anthraldoxime
113003-49-9 97%
5g
£333.00 2022-03-01
abcr
AB169895-250 mg
alpha-Chloro-9-anthraldoxime, 95%; .
113003-49-9 95%
250 mg
€138.50 2023-07-20
Fluorochem
011635-25g
a-Chloro-9-anthraldoxime
113003-49-9 97%
25g
£1166.00 2022-03-01
TRC
A575918-50mg
α-Chloro-9-anthraldoxime
113003-49-9
50mg
$ 50.00 2022-06-08
abcr
AB169895-250mg
alpha-Chloro-9-anthraldoxime, 95%; .
113003-49-9 95%
250mg
€138.50 2024-06-12
Ambeed
A599964-25g
N-Hydroxyanthracene-9-carbimidoyl chloride
113003-49-9 98%
25g
$1742.0 2024-04-26
A2B Chem LLC
AE09607-5g
Alpha-chloro-9-anthraldoxime
113003-49-9 95%
5g
$586.00 2024-04-20
1PlusChem
1P008SO7-25g
alpha-Chloro-9-anthraldoxime
113003-49-9 95%
25g
$2672.00 2025-02-24
abcr
AB169895-1 g
alpha-Chloro-9-anthraldoxime, 95%; .
113003-49-9 95%
1 g
€201.40 2023-07-20
TRC
A575918-500mg
α-Chloro-9-anthraldoxime
113003-49-9
500mg
$ 160.00 2022-06-08

α-Chloro-9-anthraldoxime 関連文献

α-Chloro-9-anthraldoximeに関する追加情報

Comprehensive Guide to α-Chloro-9-anthraldoxime (CAS No. 113003-49-9): Properties, Applications, and Market Insights

α-Chloro-9-anthraldoxime (CAS No. 113003-49-9) is a specialized organic compound that has garnered significant attention in the field of chemical research and industrial applications. This compound belongs to the anthraldoxime family, characterized by its unique molecular structure, which includes a chloro substituent at the alpha position. The presence of this functional group enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers and manufacturers are increasingly interested in α-Chloro-9-anthraldoxime due to its versatile applications, ranging from pharmaceuticals to advanced material science.

The molecular formula of α-Chloro-9-anthraldoxime is C14H10ClNO, with a molecular weight of 243.69 g/mol. Its structure features an anthracene backbone, which is known for its stability and aromatic properties. The addition of the oxime group (-C=N-OH) and the chloro substituent introduces unique chemical behavior, such as the ability to participate in condensation reactions and nucleophilic substitutions. These properties make α-Chloro-9-anthraldoxime a sought-after compound for synthesizing more complex molecules, particularly in the development of dyes, pigments, and bioactive agents.

One of the most notable applications of α-Chloro-9-anthraldoxime is in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various therapeutic agents. Its ability to form stable complexes with metal ions also makes it useful in catalysis and coordination chemistry. Additionally, the compound's photophysical properties have sparked interest in the field of optoelectronics, where it is explored for potential use in organic light-emitting diodes (OLEDs) and other advanced materials. The growing demand for high-performance materials in electronics and energy storage has further propelled research into α-Chloro-9-anthraldoxime and its derivatives.

From a market perspective, the demand for α-Chloro-9-anthraldoxime is expected to rise, driven by its expanding applications in niche industries. The compound is primarily supplied by specialized chemical manufacturers who focus on high-purity intermediates for research and industrial use. Pricing trends indicate a steady increase, reflecting its growing importance in synthetic chemistry. Furthermore, advancements in green chemistry have led to the development of more sustainable synthesis routes for α-Chloro-9-anthraldoxime, aligning with global efforts to reduce environmental impact in chemical production.

In recent years, the scientific community has shown a heightened interest in the mechanistic studies of α-Chloro-9-anthraldoxime, particularly its role in multi-step organic transformations. Researchers are investigating its potential as a building block for novel heterocyclic compounds, which are crucial in drug discovery and material science. The compound's compatibility with modern synthetic techniques, such as microwave-assisted reactions and flow chemistry, has also been explored, offering new avenues for efficient and scalable production. These developments underscore the compound's relevance in contemporary chemical research.

For laboratories and industries handling α-Chloro-9-anthraldoxime, proper storage and handling protocols are essential to ensure safety and stability. The compound should be stored in a cool, dry place, away from direct sunlight and moisture, to prevent degradation. While it is not classified as highly hazardous, standard laboratory safety measures, including the use of personal protective equipment (PPE), are recommended during handling. Regulatory compliance is also a critical consideration, as the compound may be subject to regional chemical safety guidelines.

In summary, α-Chloro-9-anthraldoxime (CAS No. 113003-49-9) is a multifaceted compound with significant potential across various scientific and industrial domains. Its unique chemical properties, coupled with its diverse applications, make it a subject of ongoing research and commercial interest. As the demand for specialized chemical intermediates continues to grow, α-Chloro-9-anthraldoxime is poised to play a pivotal role in advancing innovations in pharmaceuticals, materials science, and beyond. For researchers and industry professionals, staying informed about the latest developments related to this compound is crucial for leveraging its full potential.

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